![molecular formula C18H20N2O3 B14249995 5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol CAS No. 334709-94-3](/img/structure/B14249995.png)
5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol is an organic compound that belongs to the class of phenols. It features a diethylamino group, a nitrophenyl group, and an ethenyl linkage, making it a compound of interest in various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diethylamine, 4-nitrobenzaldehyde, and phenol.
Condensation Reaction: The diethylamine reacts with 4-nitrobenzaldehyde in the presence of a base to form an intermediate Schiff base.
Phenol Addition: The intermediate Schiff base undergoes a condensation reaction with phenol under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and amino groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Oxidized derivatives of the phenol and amino groups.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Halogenated or other substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol
- 5-(Dimethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol
- 5-(Diethylamino)-2-[2-(3-nitrophenyl)ethenyl]phenol
Uniqueness
5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group may enhance its solubility and reactivity compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
334709-94-3 |
|---|---|
Molekularformel |
C18H20N2O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
5-(diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol |
InChI |
InChI=1S/C18H20N2O3/c1-3-19(4-2)17-12-9-15(18(21)13-17)8-5-14-6-10-16(11-7-14)20(22)23/h5-13,21H,3-4H2,1-2H3 |
InChI-Schlüssel |
XIQYYFCCADGRIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


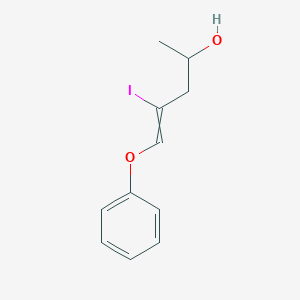
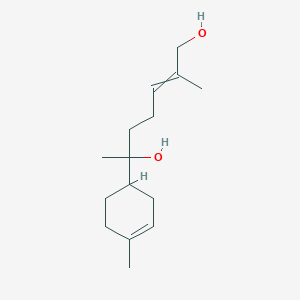
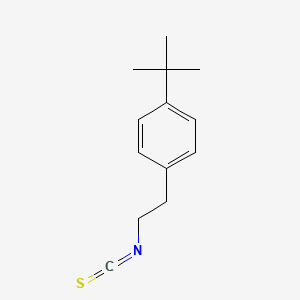
![[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-](/img/structure/B14249931.png)
![2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol](/img/structure/B14249934.png)
![2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane](/img/structure/B14249939.png)
![(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14249941.png)
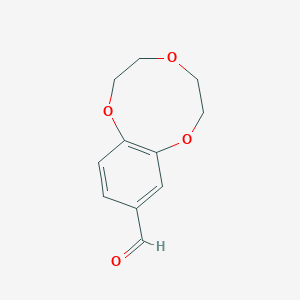

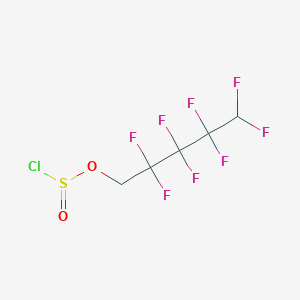
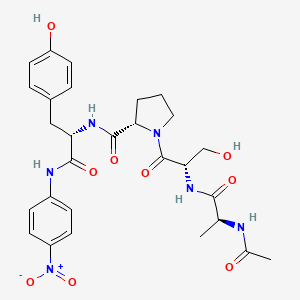
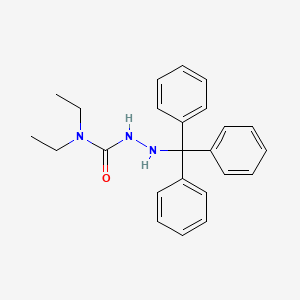
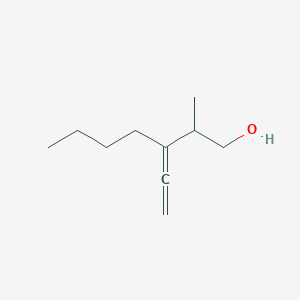
![4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide](/img/structure/B14249992.png)
